molecular formula C18H19N3O B2800099 N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide CAS No. 1251578-43-4

N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide

Cat. No.: B2800099
CAS No.: 1251578-43-4
M. Wt: 293.37
InChI Key: AZBUZWXFDYGVFX-UHFFFAOYSA-N
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Description

N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One study suggests that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide may interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

This suggests that the compound could potentially affect multiple biochemical pathways, leading to downstream effects such as the inhibition of viral replication, reduction of inflammation, prevention of cancer cell proliferation, and more .

Result of Action

Based on the known biological activities of indole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, including inducing apoptosis, inhibiting protein synthesis, and altering cell cycle progression .

Action Environment

The compound’s indole derivative structure suggests it may have a wide range of biological activities, making it a promising area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The indole core is then alkylated with a suitable alkyl halide to introduce the 2-methyl group at the indole nitrogen.

    Coupling with Isonicotinic Acid: The alkylated indole is then coupled with isonicotinic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction may yield reduced amide products.

Scientific Research Applications

N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide can be compared with other indole derivatives, such as:

    N-(1-methyl-1H-indol-3-yl)acetamide: Similar in structure but with different biological activities.

    N-(2-phenyl-1H-indol-3-yl)methanesulfonamide: Known for its anti-inflammatory properties.

    N-(1H-indol-3-yl)acetamide: Studied for its anticancer activities.

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(2-methylindol-1-yl)propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-14-13-16-5-2-3-6-17(16)21(14)12-4-9-20-18(22)15-7-10-19-11-8-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBUZWXFDYGVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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